3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
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Overview
Description
3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a heterocyclic compound that belongs to the class of triazolopyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one typically involves a multi-step process. One common method starts with the preparation of the triazolopyrazine core, followed by the introduction of the chloromethyl and fluorophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrazine core.
Substitution: The chloromethyl group can be substituted with other nucleophiles to create a variety of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized triazolopyrazines.
Scientific Research Applications
3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as luminescent materials and semiconductors.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridines
- 3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]pyrimidines
Uniqueness
3-(Chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a chloromethyl group and a fluorophenyl group on the triazolopyrazine core makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H8ClFN4O |
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Molecular Weight |
278.67 g/mol |
IUPAC Name |
3-(chloromethyl)-7-(2-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
InChI |
InChI=1S/C12H8ClFN4O/c13-7-10-15-16-11-12(19)17(5-6-18(10)11)9-4-2-1-3-8(9)14/h1-6H,7H2 |
InChI Key |
DBXYYQPJJFFVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CN3C(=NN=C3C2=O)CCl)F |
Origin of Product |
United States |
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